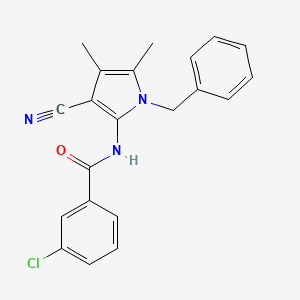![molecular formula C12H13F3N2O2S2 B2845665 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-11-5](/img/structure/B2845665.png)
1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule. It contains a dihydroimidazole ring, which is a type of imidazole ring that has two additional hydrogen atoms. This compound also contains a trifluoromethyl group (CF3), a methylsulfonyl group (CH3SO2), and a methylsulfanyl group (CH3S), attached to different positions on the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydroimidazole ring, trifluoromethyl group, methylsulfonyl group, and methylsulfanyl group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The presence of the dihydroimidazole ring, trifluoromethyl group, methylsulfonyl group, and methylsulfanyl group could each influence how this compound reacts with other substances .科学的研究の応用
Liquid Crystalline Properties and Phase Behavior
Research on long-chain 1-alkyl-3-methylimidazolium salts, which share structural motifs with the compound , has demonstrated the formation of lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. This suggests potential applications in the development of new materials with specific thermal and optical properties, relevant for displays, sensors, and other electronic devices (Bradley et al., 2002).
Synthesis and Structural Analysis
Studies on the synthesis, crystal structure, and reactivity of alkali and silver salts of sulfonated imidazoles offer insights into how similar compounds can be synthesized and manipulated for desired properties. These investigations provide foundational knowledge for the development of novel materials or chemical reagents with tailored functionalities (Purdy et al., 2007).
Antimicrobial Activity
Research on novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[1,3,4]thiadiazoles, which include sulfone groups similar to those in the compound of interest, has demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents for medical or agricultural uses (Belavagi et al., 2015).
Catalysis and Green Chemistry
The compound's structural features suggest potential utility in catalysis, particularly in green chemistry applications. For instance, imidazole-based compounds have been used as catalysts in various chemical reactions, indicating that the compound could serve as a catalyst or catalyst precursor for environmentally friendly chemical synthesis (Yoganathan & Miller, 2013).
Ionic Liquids and Solvent Properties
Research on imidazolium-based ionic liquids demonstrates their versatile applications as solvents and in the synthesis of novel materials. Given the compound's structural similarity to these ionic liquids, it may find applications in the synthesis of new ionic liquids with unique properties or as a solvent for specialized chemical reactions (Choudhury et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S2/c1-21(18,19)17-6-5-16-11(17)20-8-9-3-2-4-10(7-9)12(13,14)15/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOMNZZSRTGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2845593.png)


![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2845599.png)
![Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2845605.png)